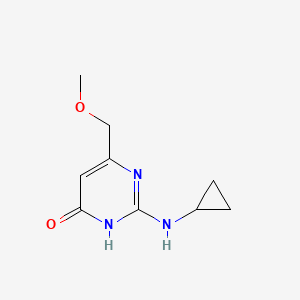
N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine
Overview
Description
N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine, or N-hydroxy-4-tfc-pyridine-2-carboxamidine, is an organic compound used in a variety of scientific research applications. It is a derivative of the pyridine-2-carboxamidine family, and is characterized by its hydroxyl group and trifluoromethylphenoxy group.
Scientific Research Applications
Biologically Significant Pyrimidine Appended Optical Sensors
Compounds containing heteroatoms such as N-hydroxy-pyridine carboxamidines are significant in organic chemistry due to their versatility in forming coordination and hydrogen bonds, making them excellent candidates for the synthesis of optical sensors and biological applications. Pyrimidine derivatives, in particular, have been utilized as exquisite sensing materials due to their ability to interact with various biological targets, demonstrating the broad applicability of these compounds in creating sensitive and selective detection systems for biological and chemical analytes (Jindal & Kaur, 2021).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, sharing a functional resemblance with the compound of interest, have showcased a wide array of functionalities in organic synthesis, catalysis, and drug development. Their ability to form metal complexes and act as catalysts in asymmetric synthesis highlights their importance in creating novel therapeutic agents with potential anticancer, antibacterial, and anti-inflammatory activities. These findings suggest the untapped potential of N-hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine in medicinal chemistry and drug development (Li et al., 2019).
Hydroxypyridinone Complexes with Metals
Hydroxypyridinones, similar in their binding capabilities to metals as the N-hydroxy functional group in the compound of interest, have been explored for their efficient chelating properties, particularly with aluminum and iron. These compounds' ability to form stable complexes with metals positions them as potential candidates for medical applications, including treatment for metal overload conditions. This research underscores the importance of exploring the chelating properties of this compound for potential biomedical applications (Santos, 2002).
Tautomerism and Molecular Interaction Studies
Studies on nucleic acid bases and related compounds demonstrate the significance of tautomeric equilibria and molecular interactions in determining biological activity and stability. These studies, focusing on pyrimidine and purine bases, reveal how slight modifications in the structure can significantly impact tautomeric stability and, consequently, biological function. This research highlights the potential for investigating this compound in the context of nucleic acid interactions and its implications for drug design and molecular biology (Person et al., 1989).
properties
IUPAC Name |
N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-1-2-4-11(9)21-8-5-6-18-10(7-8)12(17)19-20/h1-7,20H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABMGVQZFAMCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)





![Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B1417658.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417659.png)
![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)

![5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417665.png)
![2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1417666.png)
